molecular formula C24H25F3N2OS B11283581 1-(4-methylpiperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

1-(4-methylpiperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B11283581
M. Wt: 446.5 g/mol
InChI Key: RMJRTXQRTVWJMF-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERIDIN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an indole moiety, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the indole moiety, and the attachment of the trifluoromethylphenyl group. Common reagents used in these reactions include piperidine, indole, and trifluoromethylbenzyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERIDIN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-METHYLPIPERIDIN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-METHYLPIPERIDIN-4-YL)ETHYL]({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
  • 1-[4-(3-METHYLPIPERIDIN-1-YL)PHENYL]ETHAN-1-ONE

Uniqueness

1-(4-METHYLPIPERIDIN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE is unique due to its combination of a piperidine ring, an indole moiety, and a trifluoromethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H25F3N2OS

Molecular Weight

446.5 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone

InChI

InChI=1S/C24H25F3N2OS/c1-17-10-12-28(13-11-17)23(30)15-29-14-22(20-4-2-3-5-21(20)29)31-16-18-6-8-19(9-7-18)24(25,26)27/h2-9,14,17H,10-13,15-16H2,1H3

InChI Key

RMJRTXQRTVWJMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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